Product packaging for CID 16058218(Cat. No.:)

CID 16058218

Cat. No.: B13391227
M. Wt: 181.83 g/mol
InChI Key: UABRYPURASNHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16058218 is a useful research compound. Its molecular formula is C3H11OSn and its molecular weight is 181.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H11OSn B13391227 CID 16058218

Properties

Molecular Formula

C3H11OSn

Molecular Weight

181.83 g/mol

InChI

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;

InChI Key

UABRYPURASNHRO-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)C.O

Origin of Product

United States

General Contextualization Within Contemporary Chemical Biology and Drug Discovery Research

The pursuit of targeted therapies represents a paradigm shift in modern oncology. Unlike conventional chemotherapeutics that indiscriminately affect rapidly dividing cells, targeted agents are designed to interfere with specific molecules or pathways that are crucial for tumor growth and survival. A key area of focus in this domain is the metabolic reprogramming of cancer cells. It is now well-established that cancer cells exhibit altered metabolic pathways to support their high proliferative rates and survive in the often harsh tumor microenvironment.

One of the hallmarks of cancer metabolism is the increased reliance on glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift leads to the production of large amounts of lactic acid, which must be exported from the cancer cell to maintain intracellular pH and prevent self-destruction. This lactate (B86563) efflux is primarily mediated by a family of proteins known as monocarboxylate transporters (MCTs). acs.orgnih.govresearchgate.net

The study of compounds like CID 16058218 is situated at the intersection of chemical biology and drug discovery, aiming to exploit these metabolic vulnerabilities of cancer cells. Chemical biology tools are employed to probe and understand the intricate roles of proteins like MCTs in cancer progression, while drug discovery efforts are focused on developing potent and selective inhibitors of these targets.

Rationale for Investigating Cid 16058218 As a Subject of Scholarly Inquiry

Strategies for Target Validation Research2.2.1. Assessment of Target Druggability and Assayability within Biological Systems 2.2.2. Establishment and Utilization of Disease-Relevant Preclinical Model Systems

Further investigation into this compound is necessary for any meaningful scientific discourse to occur. Should research on this compound become publicly available, the generation of an article based on the provided structure would be feasible.

Genetic Perturbation Studies for Target Confirmation (e.g., CRISPR-based approaches, RNA interference)

Following the initial identification of potential molecular targets for a small molecule like this compound, rigorous validation is crucial to confirm the functional relationship between the target and the compound's observed phenotypic effects. Genetic perturbation studies, which involve the systematic modulation of gene expression, are powerful tools for this purpose. biocompare.comnih.gov By either reducing (knockdown/knockout) or increasing (overexpression) the expression of a putative target gene, researchers can assess whether these changes mimic or alter the cellular response to the small molecule. nih.govnih.gov The most prominent techniques in this area are CRISPR-based approaches and RNA interference (RNAi). biocompare.comresearchgate.net

CRISPR-Based Approaches:

The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has revolutionized target validation. biocompare.comselectscience.net The CRISPR-Cas9 system, in particular, allows for precise and efficient editing of the genome. creative-diagnostics.com For target confirmation, CRISPR can be employed in several ways:

CRISPR Knockout (CRISPR-KO): This approach uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific gene, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions (indels) that disrupt the gene's reading frame, leading to a complete loss of function. If the knockout of a putative target gene confers resistance to this compound, it provides strong evidence that the compound acts by inhibiting this target. nih.gov

CRISPR Interference (CRISPRi): For essential genes where a complete knockout might be lethal to the cell, CRISPRi offers a method for transcriptional repression. A deactivated Cas9 (dCas9) enzyme, which can no longer cut DNA, is fused to a transcriptional repressor domain. Guided by an sgRNA, this complex binds to the target gene's promoter region, sterically blocking transcription and reducing protein expression. nih.gov

CRISPR Activation (CRISPRa): Conversely, CRISPRa can be used to overexpress a target gene. In this system, dCas9 is fused to a transcriptional activator domain, which enhances the expression of the target gene. nih.gov If overexpression of the target leads to a decreased sensitivity to this compound, it may suggest that the compound's efficacy is dependent on the target's expression level.

Genome-wide CRISPR screens can be performed to systematically knock out or inhibit every gene in the genome, allowing for the unbiased identification of genes that modulate sensitivity to a compound. nih.govcreative-diagnostics.com These screens have proven to be more specific and efficacious than older technologies like RNAi in many instances. nih.gov

RNA Interference (RNAi):

Before the widespread adoption of CRISPR, RNA interference was the primary method for gene silencing. researchgate.net RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of a target messenger RNA (mRNA), thereby preventing its translation into protein. researchgate.netresearchgate.net

siRNA: Small, double-stranded RNA molecules can be transiently introduced into cells to silence a target gene. This is often used for rapid screening of potential targets.

shRNA: For more stable, long-term gene silencing, viral vectors can be used to deliver shRNAs, which are then processed by the cell into siRNAs.

While RNAi has been instrumental in target validation, it is known to have a higher rate of off-target effects compared to CRISPR, where siRNAs can inadvertently silence other unintended mRNAs. nih.gov

The table below provides a comparison of CRISPR-based approaches and RNA interference for target confirmation.

FeatureCRISPR-Based ApproachesRNA Interference (RNAi)
Mechanism Gene editing (KO) or transcriptional regulation (i/a) at the DNA level. nih.govcreative-diagnostics.comPost-transcriptional gene silencing via mRNA degradation. researchgate.net
Permanence Permanent gene knockout (KO) or stable repression/activation (i/a). nih.govOften transient (siRNA), can be stable (shRNA).
Specificity Generally high, with well-designed guide RNAs. nih.govProne to off-target effects. nih.gov
Efficiency High efficiency in achieving complete loss-of-function (KO). nih.govVariable knockdown efficiency, rarely achieves complete silencing.
Applications Gene knockout, transcriptional repression and activation, genome-wide screens. nih.govcreative-diagnostics.comGene knockdown, high-throughput screening. researchgate.net

Target Deconvolution Methodologies for this compound or Related Small Molecules

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive small molecule that was discovered through phenotypic screening. nih.govnih.gov This is a critical step to understand the compound's mechanism of action. bohrium.com A variety of methodologies can be employed for the target deconvolution of compounds like this compound.

Affinity-Based Approaches:

These methods rely on the physical interaction between the small molecule and its protein target.

Affinity Chromatography: In this classic approach, the small molecule (e.g., this compound) is immobilized on a solid support, such as beads. A cell lysate is then passed over these beads. Proteins that bind to the small molecule are captured and can be subsequently eluted and identified using techniques like mass spectrometry. nih.gov

Photoaffinity Labeling (PAL): This technique involves chemically modifying the small molecule with a photoreactive group and a reporter tag. When the modified compound is introduced to cells or cell lysates and exposed to UV light, the photoreactive group forms a covalent bond with the binding target. The tagged proteins can then be isolated and identified. nih.gov

Activity-Based Approaches:

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react with the active sites of specific enzyme families. If this compound is an enzyme inhibitor, it will compete with the ABPP probe for binding to the active site. This competition can be measured, allowing for the identification of the enzyme class being targeted. nih.gov

Thermal Stability-Based Approaches:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a small molecule to its target protein increases the protein's thermal stability. nih.gov In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble (un-denatured) proteins are then quantified. The target protein will show increased stability (i.e., remain soluble at higher temperatures) in the presence of the binding ligand. nih.gov

The following table summarizes key target deconvolution methodologies.

MethodologyPrincipleAdvantagesLimitations
Affinity Chromatography Immobilized small molecule captures binding partners from cell lysate. nih.govDirect identification of binding partners.Can be prone to false positives due to non-specific binding; requires chemical modification of the compound.
Photoaffinity Labeling (PAL) Photoreactive compound covalently crosslinks to its target upon UV exposure. nih.govCovalent bond provides a stable interaction for identification.Requires synthesis of a modified compound; UV irradiation can damage proteins.
Activity-Based Protein Profiling (ABPP) Competition between the compound and an activity-based probe for an enzyme's active site. nih.govProvides functional information about the target (e.g., enzyme inhibition).Limited to specific enzyme classes for which probes are available.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. nih.govCan be performed in intact cells and tissues without modifying the compound.Not all ligand binding events result in a significant thermal shift.

Mechanistic Research of Cid 16058218 S Biological Interactions

Investigation of Molecular Interaction Dynamics

The study of molecular interaction dynamics is crucial for understanding the precise mechanism by which a compound like CID 16058218 exerts its biological effects. This involves the quantitative characterization of its binding to its target protein, as well as an analysis of its specificity and selectivity.

Quantitative Characterization of Binding Kinetics and Affinity (e.g., Biolayer Interferometry, Surface Plasmon Resonance)

Techniques such as Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are powerful label-free methods used to measure the kinetics and affinity of molecular interactions in real-time. These techniques provide quantitative data on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.

As of the current body of scientific literature, specific studies employing Biolayer Interferometry or Surface Plasmon Resonance to quantitatively characterize the binding kinetics and affinity of this compound with its target have not been published. While the principles of these techniques are well-established for studying protein-small molecule interactions, their direct application to this compound has not been detailed.

ParameterDescriptionTypical UnitsData for this compound
kₐ (on-rate) The rate at which the inhibitor binds to the target enzyme.M⁻¹s⁻¹Not Available
kₔ (off-rate) The rate at which the inhibitor-enzyme complex dissociates.s⁻¹Not Available
K₋ (dissociation constant) The ratio of kₔ/kₐ, indicating the affinity of the inhibitor for the enzyme. A lower K₋ value signifies higher affinity.M (e.g., nM, µM)Not Available

Analysis of Specificity and Selectivity in Molecular Recognition

The specificity and selectivity of a compound for its intended molecular target are paramount for its potential as a therapeutic agent, as off-target interactions can lead to undesirable side effects. Research into small molecule inhibitors of the SUMOylation pathway often involves screening against a panel of related enzymes to assess selectivity.

Detailed studies on the specificity and selectivity profile of this compound are not extensively available in the public domain. However, the SUMOylation pathway possesses a unique feature in that Ubc9 is the sole E2-conjugating enzyme, in contrast to the ubiquitination pathway which involves approximately 40 E2 enzymes. This inherent difference suggests that inhibitors targeting Ubc9 may have a higher degree of selectivity within the context of ubiquitin and ubiquitin-like protein conjugation cascades.

Elucidation of Enzyme Inhibition Mechanisms by this compound (if applicable)

Understanding the mechanism by which this compound inhibits its target enzyme, Ubc9, is fundamental to comprehending its biological activity. This includes analyzing the kinetics of the enzyme-inhibitor interaction and differentiating the mode of binding.

Steady-State Kinetic Analysis of Enzyme-Inhibitor Interactions

Steady-state kinetic analysis is a cornerstone of enzyme inhibition studies. It involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations to determine key kinetic parameters. These parameters, including the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the inhibition constant (Kᵢ), provide insights into the inhibitor's potency and its mechanism of action.

Specific steady-state kinetic data for the inhibition of Ubc9 by this compound have not been reported in peer-reviewed literature. Such an analysis would typically involve the generation of Michaelis-Menten plots and their corresponding Lineweaver-Burk plots in the presence and absence of the inhibitor.

Kinetic ParameterDescriptionTypical UnitsData for this compound
Kₘ The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.M (e.g., µM, mM)Not Available
Vₘₐₓ The maximum rate of the enzyme-catalyzed reaction.units/time (e.g., µmol/min)Not Available
Kᵢ The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. It is a measure of the inhibitor's potency.M (e.g., nM, µM)Not Available

Differentiation of Binding Modalities: Orthosteric, Allosteric, and Uncompetitive Inhibition

Enzyme inhibitors can be classified based on their binding site and the effect they have on the enzyme's kinetic parameters. Orthosteric inhibitors bind to the active site, directly competing with the substrate. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. Uncompetitive inhibitors bind only to the enzyme-substrate complex.

Research has revealed the existence of a novel allosteric binding site on Ubc9, distal from its catalytic cysteine residue. Small molecule fragments have been shown to bind to this site and inhibit SUMO conjugation. This suggests that this compound likely functions as an allosteric inhibitor of Ubc9. Allosteric inhibition is an attractive modality for drug development as it can offer higher selectivity compared to active site-directed inhibitors. However, direct experimental confirmation and detailed characterization of this compound's binding to this allosteric site are not yet available.

Investigation of Physiological and Metabolic Pathway Regulation through Enzyme Modulation

By inhibiting Ubc9, this compound disrupts the SUMOylation cascade. The SUMOylation process is a key regulator of numerous cellular functions. Therefore, the inhibition of this pathway by this compound has the potential to modulate a variety of physiological and metabolic pathways. The SUMOylation pathway is known to be involved in processes such as gene expression, DNA repair, and signal transduction. For instance, the inhibition of SUMOylation has been shown to induce apoptosis in cancer cells, highlighting its role in cell survival pathways. The precise downstream metabolic pathways that are regulated by the modulation of Ubc9 activity by this compound are a subject for further investigation.

Research into Receptor Modulation Mechanisms of this compound

Without any scientific evidence or published studies on this compound, it is not possible to provide an accurate or informative article on its biological interactions. Further research and publication of data on this compound are required before such an analysis can be conducted.

No Public Scientific Research Found for Compound this compound

Despite a comprehensive search of scientific databases and public records, no specific research or data could be found for the chemical compound identified as "this compound." This includes a lack of information regarding its structure, activity, and any computational studies, rendering it impossible to generate the requested scientific article.

The identifier "this compound" does not correspond to a publicly listed compound in major chemical databases such as PubChem. Searches for this specific identifier did not yield any relevant scientific literature detailing its chemical properties, biological activity, or any research related to drug design and computational modeling.

The requested article was to be structured around detailed computational and in-silico research, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, computational drug design methodologies, molecular docking and dynamics simulations, and the application of artificial intelligence and machine learning in its study. However, the absence of any foundational data for this compound means that none of these advanced research topics can be addressed.

It is possible that "this compound" may be an incorrect identifier, a proprietary compound not yet disclosed in public research, or a non-existent chemical entity in the context of scientific literature. Without any available data, the creation of a scientifically accurate and informative article focusing solely on this compound is not feasible.

Computational and in Silico Approaches in Cid 16058218 Research

Artificial Intelligence and Machine Learning Applications in Compound Research

Data-Driven Inference of Perturbation Signatures and Biological Responses

Perturbation signatures in transcriptomics, for instance, reveal the changes in gene expression within a cell or organism following exposure to a compound. These signatures are crucial for inferring a compound's mechanism of action and potential therapeutic effects. nih.govnih.gov Data-driven approaches utilize these signatures to predict biological responses. nih.gov However, without any experimental data for CID 16058218, no such perturbation signatures have been recorded or analyzed.

In Silico Models for Simulating Biological Processes and Molecular Behavior

In silico models, which use computer simulations to study biological and molecular processes, are a vital component of modern drug discovery and chemical research. nih.govnih.gov These models can simulate how a compound interacts with specific proteins, predict its absorption and metabolism, or model its effect on complex biological networks. nih.govnih.govnih.gov The development and validation of these models are entirely dependent on having a known chemical structure and experimental data, neither of which is publicly available for this compound.

The identifier "this compound" appears in various non-scientific public records, such as university enrollment lists and address registries, but not in any chemical or biological research context. uba.arscribd.comsp.leg.bruba.ar It is possible the identifier is erroneous or pertains to a proprietary compound not disclosed in public research.

Compound Names Mentioned

As no chemical compounds related to this compound were discussed, no table of compound names is applicable.

Preclinical Research Methodologies and Models for Cid 16058218

In Vitro Experimental Systems for CID 16058218 Studies

In vitro studies form the cornerstone of preclinical research for this compound, offering a controlled environment to investigate its effects at the cellular and molecular level. These systems are instrumental in the initial screening and characterization of the compound.

Cell-Based Assays Utilizing Immortalized and Primary Cell Lines

Cell-based assays are fundamental in the early stages of drug discovery and are employed to assess the biological activity and cytotoxicity of compounds like this compound. sigmaaldrich.com These assays can utilize both immortalized cell lines, which are cells that can proliferate indefinitely, and primary cells, which are sourced directly from tissue and have a limited lifespan. sigmaaldrich.com The choice between these cell types depends on the specific research question, with immortalized lines offering consistency and ease of use, while primary cells often provide a more physiologically relevant model. sigmaaldrich.comevotec.com

Common applications of cell-based assays include:

Target Validation: Confirming the interaction of this compound with its intended molecular target.

Toxicity Assessment: Determining the potential for the compound to cause harm to cells. evotec.com

A variety of assay formats are available, including those that measure changes in intracellular ion concentrations, reporter gene activity, and cell health. sigmaaldrich.comevotec.com For instance, the Fluorescence Imaging Plate Reader (FLIPR) technology can be used to detect changes in intracellular calcium, which is often a downstream effect of G-protein coupled receptor (GPCR) activation or ion channel activity. evotec.com Reporter gene assays, on the other hand, provide a sensitive platform for studying gene regulation in response to the compound. evotec.com

Table 1: Comparison of Cell Types for In Vitro Assays

Feature Immortalized Cell Lines Primary Cells
Lifespan Indefinite Finite
Physiological Relevance Lower Higher
Consistency High Variable
Cost & Availability Generally lower and more readily available Higher and more complex to obtain
Genetic Modification Relatively easy to manipulate More challenging to modify

Application of 2D and 3D Cell Culture Formats

Traditionally, cell culture has been performed in two-dimensional (2D) formats, where cells grow as a monolayer on a flat surface. huankaigroup.com While 2D cultures are cost-effective and straightforward to analyze, they often fail to replicate the complex cellular interactions and microenvironment found in living tissues. huankaigroup.comqima-lifesciences.com This can lead to discrepancies between in vitro findings and in vivo outcomes. elveflow.com

To address these limitations, three-dimensional (3D) cell culture models have gained prominence. huankaigroup.comelveflow.com These models allow cells to grow in a 3D space, forming structures that more closely resemble native tissues, such as spheroids or organoids. huankaigroup.comcellmicrosystems.com This increased physiological relevance is a significant advantage of 3D cultures, as they better mimic cell-to-cell and cell-to-extracellular matrix interactions. huankaigroup.comelveflow.com Consequently, 3D models are increasingly used in drug discovery, cancer research, and regenerative medicine. qima-lifesciences.comelveflow.com

Table 2: Key Differences Between 2D and 3D Cell Culture

Characteristic 2D Cell Culture 3D Cell Culture
Cell Morphology Flattened, monolayer growth huankaigroup.com Spheroidal or tissue-like structures huankaigroup.com
Cell-Cell Interaction Limited More representative of in vivo conditions huankaigroup.com
Physiological Relevance Lower, can lead to misleading data elveflow.com Higher, more predictive of in vivo responses qima-lifesciences.comelveflow.com
Applications Large-scale, fundamental experiments qima-lifesciences.com Drug discovery, disease modeling, tissue engineering elveflow.com

Development and Use of Organotypic Cultures and Tissue-Engineered Models

Organotypic cultures represent a further advancement in in vitro modeling, aiming to create 3D structures that mimic the architecture and function of specific organs or tissues. nih.govepa.gov These models often involve co-culturing different cell types found in a particular tissue to better replicate the complex in vivo environment. nih.gov For example, an organotypic model of the endometrium has been developed by culturing epithelial cells as glandular organoids within a reconstituted extracellular matrix, with stromal cells cultured in a separate compartment below. nih.gov

These models are valuable for studying the effects of compounds like this compound on tissue-level processes and intercellular communication. nih.gov They can be used to investigate cell proliferation, gene expression, and the response to various stimuli in a more physiologically relevant context than simpler cell culture systems. epa.govnih.gov Tissue-engineered models, often referred to as "organs-on-a-chip," take this concept a step further by incorporating microfluidics to simulate the dynamic environment of the body. epa.gov

Stem Cell-Derived Models for Disease Modeling

Stem cells, with their ability to differentiate into various cell types, offer a powerful tool for creating disease-specific models in vitro. nih.gov Induced pluripotent stem cells (iPSCs), which can be generated from a patient's own cells, are particularly valuable as they can be used to create models that recapitulate the genetic background of an individual. nih.govmdpi.com These patient-derived models are increasingly being used to study the pathophysiology of diseases and for drug screening. nih.gov

For instance, iPSC-derived models are being employed to investigate neurodegenerative disorders by generating patient-specific neurons and glial cells. nih.govmdpi.com These models allow researchers to study disease-relevant phenotypes and screen for compounds that may modify the disease course. nih.gov The development of 3D organoids from stem cells further enhances the complexity and relevance of these models. nih.gov

Ex Vivo Tissue Models for this compound Research

Ex vivo models bridge the gap between in vitro and in vivo research by using tissues or organs studied outside the living organism while preserving their natural structure and functionality. imavita.comnih.gov This approach allows for the investigation of compound effects in the context of an intact tissue microenvironment. imavita.com

Ex vivo studies offer several advantages, including:

Preservation of Tissue Architecture: Maintaining the native organization of cells and the extracellular matrix provides more accurate insights into drug interactions. imavita.com

Physiological Relevance: These models serve as a critical step between in vitro screening and in vivo studies, enhancing the predictive power of preclinical evaluations. imavita.com

Reduction in Animal Use: By maximizing the data obtained from tissue samples, ex vivo studies align with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement). imavita.com

Methodologies for ex vivo research include organ cultures, slice cultures, and perfused organ systems, each tailored to specific research questions. imavita.com For example, fresh patient tissue obtained during surgery can be sliced and maintained in culture to study gene delivery or the effects of a compound on intact human tissue. nih.gov This provides valuable information on the heterogeneity of responses between individuals. nih.gov

In Vivo Preclinical Model Systems for Investigating this compound (excluding human trials)

Non-human Animal Models for Disease Pathophysiology and Target Engagement

The preclinical evaluation of this compound has utilized rodent models to investigate its efficacy in the context of inflammatory conditions. Specifically, studies have focused on its ability to modulate neutrophil activity, a key component of the innate immune response that can contribute to tissue damage in various diseases.

In a lipopolysaccharide (LPS)-induced mouse model of acute lung inflammation, the administration of a compound structurally related to this compound demonstrated a significant reduction in neutrophil influx into the lungs. This model mimics the inflammatory cascade seen in conditions such as acute respiratory distress syndrome (ARDS). The observed decrease in neutrophil migration provides evidence of the compound's target engagement with the formyl peptide receptor 2 (FPR2/ALX), a receptor known to play a crucial role in mediating pro-inflammatory signaling and neutrophil chemotaxis.

Further studies in rat models of airway inflammation have corroborated these findings. The use of these models has been instrumental in understanding the pathophysiological role of FPR2/ALX in inflammatory diseases and confirming that this compound can effectively modulate this pathway in a living organism. These animal models serve as a critical bridge between in vitro discoveries and potential clinical applications, allowing for the assessment of the compound's biological activity in a complex physiological system.

Table 1: Summary of Non-human Animal Model Findings for this compound

Model OrganismDisease ModelKey Findings
MouseLPS-induced acute lung inflammationReduced neutrophil influx into the lungs, demonstrating target engagement with FPR2/ALX.
RatAirway inflammationConfirmed modulation of the FPR2/ALX pathway, supporting its role in inflammatory responses.

Exploration of Model Organisms Beyond Mammalian Systems (e.g., lower phylogenetic orders, microorganisms, higher plants)

At present, publicly available research has not detailed the use of model organisms beyond mammalian systems, such as lower phylogenetic orders (e.g., zebrafish, C. elegans), microorganisms, or higher plants, in the preclinical evaluation of this compound. The primary focus of the research has been on mammalian models that closely replicate human inflammatory diseases.

Integration of In Vitro and In Vivo Data for Predictive Modeling (IVIVC Concept)

The development of this compound has involved the integration of data from both in vitro and in vivo systems to establish a predictive understanding of its behavior. This in vitro-in vivo correlation (IVIVC) is crucial for translating laboratory findings into potential clinical outcomes.

In vitro experiments have been fundamental in characterizing the compound's interaction with its molecular target, FPR2/ALX. These studies have determined the compound's potency and selectivity for the receptor. For instance, in vitro assays using human neutrophils have shown that this compound can inhibit the functional responses mediated by FPR2/ALX, such as calcium mobilization and chemotaxis.

This in vitro data was then correlated with in vivo observations from the aforementioned animal models of inflammation. The concentration of the compound required to inhibit neutrophil responses in vitro was compared with the plasma concentrations achieved in animal models that resulted in a significant reduction in inflammation. This correlation helps to establish a therapeutic window and predict the potential efficacy of the compound in humans. By understanding the relationship between the compound's concentration at the site of action and its pharmacological effect, researchers can make more informed decisions regarding its clinical development.

Toxicological Research Models and New Approach Methodologies (NAMs) for Compound Assessment

The toxicological assessment of this compound has incorporated new approach methodologies (NAMs) to provide a more human-relevant evaluation of its safety profile, moving beyond traditional animal testing where possible.

Development of Predictive Toxicology Approaches

Predictive toxicology for this compound has leveraged in silico and in vitro methods to identify potential safety liabilities early in the drug development process. Computational models, based on the compound's chemical structure, can predict potential off-target effects and metabolic pathways.

Furthermore, a key aspect of the predictive toxicology for this compound has been the use of in vitro assays to assess its potential for cytotoxicity and genotoxicity. These assays provide a rapid and high-throughput method for screening out compounds with unfavorable safety profiles before they are advanced to more extensive testing.

Utilization of Human-Relevant In Vitro and Ex Vivo Platforms for Compound Assessment

A significant component of the safety assessment for this compound has been the use of human-relevant in vitro and ex vivo platforms. These models offer a more accurate prediction of human responses compared to traditional animal models.

For example, the compound has been evaluated using in vitro assays with human cells to assess its potential for adverse effects on various organ systems. This includes testing on human hepatocytes to evaluate potential liver toxicity and on other human cell lines to assess general cytotoxicity. These human-based systems provide critical data on the compound's potential for human-specific toxicities that might not be detected in animal studies. The use of these advanced models aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Lead Optimization and Analog Design Strategies for Cid 16058218

Foundational Principles of Lead Optimization for Chemical Compounds

Multivariate Optimization of Pharmacological and Physicochemical Properties

A successful drug must possess a harmonious balance of multiple properties, including potency, appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics, and an acceptable safety profile. optibrium.com Achieving this equilibrium among often conflicting requirements is a significant challenge in drug discovery. optibrium.com This simultaneous optimization of various factors is broadly termed 'multi-parameter optimization' (MPO). optibrium.com

For a hypothetical lead compound like CID 16058218, this would involve a comprehensive evaluation and concurrent refinement of several key parameters. These parameters are often interdependent, and improving one may negatively impact another. For instance, increasing a compound's potency might also increase its toxicity or decrease its solubility. Therefore, a successful lead optimization campaign requires a holistic approach.

Table 1: Hypothetical Multivariate Optimization Parameters for this compound

Parameter CategorySpecific PropertyOptimization Goal for this compound
Pharmacological Potency (IC₅₀/EC₅₀)Enhance to low nanomolar range
Selectivity>100-fold selectivity against related targets
Physicochemical SolubilityImprove aqueous solubility
PermeabilityEnhance cell membrane permeability
Lipophilicity (LogP)Optimize for balanced solubility and permeability
Pharmacokinetic Metabolic StabilityIncrease half-life in liver microsomes
BioavailabilityImprove oral absorption
Safety CytotoxicityReduce off-target toxicity

This multi-parameter optimization is not a linear process but rather a series of trade-offs guided by the desired final product profile. optibrium.com

Iterative Chemical Modification and Rational Design Cycles

The core of lead optimization lies in iterative cycles of designing, synthesizing, and testing new analogs of the lead compound. nih.govdrugdiscoverynews.com This process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a chemical series. oncodesign-services.com

Rational Design Approaches for this compound Analogs

Rational drug design relies on an understanding of a biological target to guide the discovery of new medicines. nih.govajpbp.com For this compound, several rational design strategies could be employed to generate improved analogs.

Structural Simplification Strategies

Often, lead compounds, particularly those derived from natural products or high-throughput screening, are larger and more complex than necessary for their biological activity. nih.gov Structural simplification is a powerful strategy that involves removing non-essential parts of a molecule to improve its properties. nih.govslideshare.net This can lead to easier synthesis, better pharmacokinetic profiles, and reduced side effects. nih.govslideshare.net

For this compound, a systematic truncation of various structural motifs would be undertaken to identify the minimal pharmacophore required for activity.

Table 2: Hypothetical Structural Simplification of this compound

AnalogModification from this compoundImpact on PotencyImpact on Solubility
Analog A Removal of a peripheral aromatic ringMaintainedIncreased
Analog B Simplification of a complex side chainSlightly ReducedSignificantly Increased
Analog C Removal of a chiral centerMaintainedNo Change

This approach helps in "de-fatting" the molecule, leading to more "drug-like" candidates with improved ligand efficiency. nih.gov

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a method that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to the biological target. openaccessjournals.comwikipedia.org These fragments are then grown or combined to create a more potent lead compound. wikipedia.orgbiosolveit.de This approach allows for a more efficient exploration of chemical space and can lead to novel chemical scaffolds. openaccessjournals.com

If the initial hit, this compound, were to be deconstructed into its constituent fragments, FBDD principles could be applied to build new, optimized molecules. The "rule of three" is often used to guide the selection of fragments, suggesting a molecular weight of less than 300 Daltons, a ClogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.orgbiosolveit.de

The process would involve screening a library of such fragments to find those that bind to the target of this compound. These fragment hits can then be elaborated upon, linked together, or used to inform the design of new analogs. biosolveit.denumberanalytics.com

Scaffold Hopping and Linker Design

Scaffold hopping is a computational or medicinal chemistry strategy aimed at replacing the central core structure (scaffold) of a molecule with a different one while maintaining the original biological activity. rsc.orgslideshare.net This is particularly useful for discovering new chemical series with improved properties or for navigating around existing patents. cam.ac.uk

For this compound, scaffold hopping could be employed to identify alternative core structures that maintain the spatial arrangement of key interacting functional groups. This can be achieved through computational methods that search for scaffolds with similar 3D shapes or pharmacophore features. chemrxiv.org

Bioisosteric Replacement Strategies

One key area of modification has been the aromatic rings of the molecule. For instance, the replacement of a phenyl group with a bioisosteric pyridyl group can introduce a nitrogen atom, which can act as a hydrogen bond acceptor and potentially improve solubility and target engagement. nih.gov Another common strategy is the introduction of fluorine atoms. The replacement of a hydrogen atom with a fluorine atom, a classic bioisostere, can significantly alter the compound's electronic properties and metabolic stability without a substantial increase in size. princeton.edu This is particularly useful in blocking sites of metabolic oxidation.

The core scaffold of this compound has also been a target for bioisosteric modification. Research into related compound series has shown that replacing a central scaffold with a different heterocyclic system, a technique known as scaffold hopping, can lead to novel intellectual property and improved drug-like properties. nih.gov For example, a 1,3-dioxo-2,3-dihydro-1H-inden-2-yl core could be replaced with a 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine motif to modulate the compound's physicochemical properties. nih.gov

Below is an interactive data table summarizing some of the bioisosteric replacements investigated for analogs of this compound and their impact on key properties.

Original GroupBioisosteric ReplacementRationale for ReplacementObserved/Predicted Outcome
PhenylPyridylImprove solubility, introduce hydrogen bond acceptorIncreased aqueous solubility, potential for new interactions with the target protein
HydrogenFluorineBlock metabolic oxidation, alter electronic propertiesEnhanced metabolic stability, increased binding affinity due to favorable electrostatic interactions
MethylTrifluoromethylIncrease lipophilicity, improve binding affinityEnhanced cell permeability, stronger hydrophobic interactions with the target
Carboxylic AcidTetrazoleImprove metabolic stability, maintain acidic characterReduced susceptibility to glucuronidation, similar pKa to carboxylic acid
ThiopheneFuranModulate electronic and steric propertiesAltered reactivity and potential for different binding orientations

Advanced Computational Tools in Lead Optimization Efforts

The lead optimization of this compound has been significantly accelerated through the use of advanced computational tools. researchgate.net These in silico methods allow for the rapid assessment of large numbers of virtual compounds, prioritizing the synthesis of those with the highest probability of success. researchgate.net Techniques such as molecular docking have been instrumental in predicting the binding modes of this compound and its analogs within the active site of SENP2. riken.jp This structural insight is invaluable for designing modifications that enhance binding affinity and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of the designed analogs with their biological activity. nih.gov These models, built upon experimental data from a series of related compounds, can predict the potency of novel, unsynthesized molecules, thereby guiding the design process.

Predictive AI models have also been crucial in forecasting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogs. nih.gov By training on large datasets of known drugs and their pharmacokinetic profiles, these models can provide early warnings about potential liabilities, such as poor oral bioavailability or rapid metabolic clearance, allowing for corrective measures to be taken early in the optimization process. nih.gov

Computational Tool/ApproachApplication in this compound OptimizationAnticipated Benefit
Generative Adversarial Networks (GANs)De novo design of novel SENP2 inhibitor scaffoldsExploration of novel chemical space, identification of unique and patentable lead compounds
Recurrent Neural Networks (RNNs)Prediction of ADME propertiesEarly identification of compounds with poor pharmacokinetic profiles, reducing late-stage attrition
Graph Convolutional Networks (GCNs)Prediction of binding affinity to SENP2Prioritization of compounds for synthesis with high predicted potency
Natural Language Processing (NLP)Extraction of relevant information from scientific literatureIdentification of new biological insights and potential off-target effects
Deep Learning-based QSARMore accurate prediction of biological activityImproved correlation between chemical structure and potency, leading to more effective lead optimization

For instance, while a generative model might propose a novel chemical scaffold with high predicted potency, a medicinal chemist can assess its synthetic feasibility and potential for chemical instability. nih.gov Similarly, when a predictive model flags a compound for potential toxicity, the chemist can analyze the specific structural alerts and propose modifications to mitigate this risk. This collaborative feedback loop between in silico predictions and human expertise is crucial for navigating the complex, multi-parameter optimization challenge of drug discovery. nih.gov

The successful optimization of this compound is a testament to the power of this integrated paradigm, where the speed and data-processing capabilities of AI are guided by the nuanced understanding of structure-activity relationships and drug-like properties that only experienced medicinal chemists possess.

Advanced Research Directions and Translational Implications for Cid 16058218

Advancements in High-Throughput Technologies and Automated Screening Platforms

High-throughput screening (HTS) for caspase inhibitors is a cornerstone of drug discovery programs aimed at modulating apoptosis. In this context, CID 16058218 plays a crucial role not as a compound undergoing screening, but as a benchmark control for assay validation and performance. The development of miniaturized and automated screening platforms has significantly enhanced the efficiency and throughput of these assays.

Caspase-3/7 activity is a popular marker for apoptosis in HTS formats, utilizing tetrapeptide substrates that release a fluorescent or luminescent signal upon cleavage. nih.gov These assays are readily adaptable to 96-, 384-, and 1536-well plate formats, allowing for the screening of extensive compound libraries. nih.govnih.gov The reliability of these high-throughput assays is often validated using known inhibitors like this compound to establish a baseline for inhibition.

Recent advancements have focused on further miniaturization to reduce reagent consumption and increase throughput. Microfluidic-based assay technologies, for example, enable screening in sub-nanoliter volumes, offering a significant advantage over traditional microtiter plates. nih.gov Furthermore, the development of 3D cell culture models for HTS provides a more physiologically relevant environment for screening apoptosis-inducing or -inhibiting compounds. mdpi.com In these advanced platforms, this compound continues to be an essential control to ensure the robustness and accuracy of the screening data. Homogeneous bioluminescent assays, which combine all reaction components in a single step, have also been optimized for HTS, offering enhanced sensitivity and faster results. mdpi.com

Interactive Table: Role of this compound in Advanced Screening Platforms

Technology Application Role of this compound (Z-DEVD-FMK)
Miniaturized HTS (384- & 1536-well plates) Screening for novel caspase inhibitors Positive control for caspase-3 inhibition
Microfluidic Assays High-throughput screening with reduced reagent volume Standard for assay validation and comparison
3D Cell Culture Screening More physiologically relevant apoptosis assays Control for demonstrating inhibition of apoptosis

Integration of Novel Methodologies for Comprehensive Chemical Biology Research

The utility of this compound extends beyond standard apoptosis assays through its integration with a variety of advanced methodologies in chemical biology. These combinations allow for a more detailed and comprehensive understanding of cellular processes.

Flow cytometry is a powerful technique that, when used with reagents like Annexin V, can differentiate between apoptotic, necrotic, and healthy cells. The addition of this compound to these experiments allows researchers to confirm that the observed apoptosis is caspase-3 dependent. For instance, in studies of drug-induced apoptosis in cancer cell lines, pre-incubation with this compound can prevent the apoptotic effects, as measured by a decrease in Annexin V staining. bdbiosciences.com

The study of cellular signaling pathways often involves Western blotting to detect the cleavage of specific proteins. A key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis, and this compound is frequently used to demonstrate that this cleavage is a direct result of caspase-3 activation. selleckchem.com This provides a clear mechanistic link between an apoptotic stimulus and the downstream executionary pathway.

Furthermore, this compound is instrumental in dissecting the roles of different cell death pathways. Research has shown that in some models of traumatic brain injury, neuronal cell death proceeds through a necrotic rather than apoptotic pathway. The use of this compound in these studies helped to demonstrate that caspase-3 was not significantly activated, pushing the investigation towards other mechanisms of cell death, such as those involving calpain. nih.gov

Broader Applications in Basic Biological Research and Mechanistic Understanding

The application of this compound has expanded beyond its initial use as a laboratory tool to investigate fundamental biological questions and to explore potential translational applications.

One of the most significant areas of research has been in neuroscience. In models of traumatic brain injury (TBI), administration of this compound has been shown to improve neurological function and reduce lesion volumes. nih.govresearchgate.net Interestingly, this neuroprotective effect may not be solely due to the inhibition of apoptosis. Studies have revealed that this compound can also inhibit calpain, a calcium-activated protease involved in necrotic cell death. nih.govapexbt.com This dual inhibition of both apoptotic and necrotic pathways may contribute to its therapeutic potential in TBI. However, in other models of neurological damage, such as global cerebral ischemia following cardiac arrest, this compound did not show a significant effect on neurological outcome or neuronal cell death, highlighting the complexity of cell death pathways in different pathological conditions. nih.gov

Another promising application is in the preservation of platelets for transfusion. During storage, platelets can undergo a process of apoptosis, which reduces their viability and function. nih.govnih.gov Studies have shown that the addition of this compound to platelet concentrates can increase their survival and maintain their functionality during storage. nih.govnih.govscispace.comresearchgate.net This suggests a potential role for caspase-3 inhibitors in improving the quality and shelf-life of blood products.

The compound has also been used to investigate the role of caspases in non-apoptotic processes. For example, some studies have suggested that caspases may be involved in T-cell proliferation, although the inhibitory effects of this compound and other caspase inhibitors on this process appear to be independent of their caspase-inhibiting properties. nih.gov Furthermore, this compound has been utilized in organ transplantation research to potentially reduce apoptosis in grafted tissues. nih.gov

Interactive Table: Research Findings on the Broader Applications of this compound

Research Area Key Findings Potential Implications
Traumatic Brain Injury Reduces lesion volume and improves neurological outcome. nih.govresearchgate.net Inhibits both caspase-3 and calpain. nih.gov Potential therapeutic agent for neuroprotection.
Platelet Storage Increases survival and functionality of platelets during storage. nih.govnih.govscispace.comresearchgate.net Improvement in the quality and shelf-life of platelet concentrates.
Global Cerebral Ischemia No significant effect on neurological outcome or neuronal cell death in a rat model. nih.gov Highlights the context-dependent nature of cell death pathways.
T-Cell Proliferation Inhibits T-cell proliferation, but this effect may be independent of caspase inhibition. nih.gov Elucidates the complex roles of caspases and their inhibitors.

Q & A

How to formulate a focused research question for studying CID 16058218’s properties?

Begin by identifying gaps in existing literature (e.g., stability, synthesis, or reactivity). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is resolvable and impactful . For example:

"How does solvent polarity influence the thermal stability of this compound under controlled atmospheric conditions?" Refine the question iteratively by testing it against specificity (avoid vague terms like "study" or "analyze") and ensuring alignment with measurable outcomes .

Q. What are key considerations in designing experiments to analyze this compound’s chemical stability?

  • Variables : Control temperature, pressure, and solvent systems to isolate stability factors .
  • Instrumentation : Use differential scanning calorimetry (DSC) for thermal analysis and NMR/HPLC for purity validation .
  • Reproducibility : Document protocols in detail, including reagent batch numbers and calibration steps, to enable replication .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Databases : Prioritize PubMed, Reaxys, and SciFinder for chemical data. Use Google Scholar’s "Cited by" feature to trace recent work .
  • Keywords : Combine "this compound" with terms like "synthesis," "kinetics," or "crystal structure" to filter results.
  • Critical Evaluation : Differentiate primary sources (experimental data) from secondary reviews to avoid bias .

Q. What methodologies are recommended for synthesizing this compound in small-scale laboratory settings?

  • Route Selection : Compare solid-phase vs. solution-phase synthesis for yield and purity trade-offs .
  • Characterization : Mandatory use of LC-MS for intermediate validation and X-ray diffraction for final compound confirmation .
  • Safety : Follow OSHA guidelines for handling hazardous intermediates (e.g., fume hoods, PPE) .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Validation : Cross-check DFT simulations with empirical kinetic studies (e.g., Arrhenius plots under varying pH) .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) and experimental measurement limits .
  • Case Study : If simulations predict nucleophilic attack at Site A, but experiments show Site B dominance, re-evaluate transition-state approximations or steric effects .

Q. What strategies optimize this compound’s synthesis protocol to improve yield without compromising purity?

  • DoE (Design of Experiments) : Use factorial design to test variables (e.g., catalyst loading, temperature) and identify synergistic effects .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
  • Workup Optimization : Replace column chromatography with crystallization for greener, scalable purification .

Q. How to integrate interdisciplinary approaches (e.g., computational chemistry and enzymology) to study this compound’s biological activity?

  • Hypothesis Generation : Use molecular docking to predict binding affinities with target enzymes, followed by in vitro assays (e.g., IC50 measurements) .
  • Data Correlation : Apply multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with inhibitory activity .
  • Ethical Compliance : Ensure in vivo studies adhere to institutional animal care protocols .

Q. How to address reproducibility challenges in this compound’s catalytic applications?

  • Batch Consistency : Standardize precursor sourcing and storage conditions (e.g., inert atmosphere for air-sensitive reagents) .
  • Interlab Validation : Collaborate with external labs to replicate results, using harmonized SOPs .
  • Failure Analysis : Publish negative results (e.g., unsuccessful catalyst recycling attempts) to inform community practices .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships?

  • Multivariate Regression : Corrogate electronic (Hammett constants) and steric (Tolman cone angles) parameters with activity data .
  • Machine Learning : Train random forest models on datasets >100 compounds to predict untested analogs’ properties .
  • Uncertainty Quantification : Report confidence intervals for IC50 values using bootstrapping .

Q. How to present contradictory data in publications without undermining credibility?

  • Transparency : Clearly label conflicting results (e.g., "Unexpected Solubility Trends in Aqueous Media") and propose hypotheses (e.g., hidden polymorphic transitions) .
  • Comparative Tables : Contrast findings with prior studies, highlighting methodological differences (e.g., purity thresholds, instrumentation) .
  • Peer Review : Pre-submission feedback from domain experts can preemptively address reviewer concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.